molecular formula C21H21P B1630614 Tri-m-tolylphosphine CAS No. 6224-63-1

Tri-m-tolylphosphine

Cat. No.: B1630614
CAS No.: 6224-63-1
M. Wt: 304.4 g/mol
InChI Key: LFNXCUNDYSYVJY-UHFFFAOYSA-N
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Description

Tri-m-tolylphosphine, also known as Tri-meta-tolylphosphine, is a chemical compound with the molecular formula C21H21P. It is characterized by the presence of three meta-tolyl groups attached to a central phosphorus atom. This compound is a white solid and is known for its applications in various chemical processes .

Mechanism of Action

Target of Action

Tri-m-tolylphosphine is primarily used as a reagent in the synthesis of various chemical compounds . Its primary targets are the reactants it interacts with during these synthesis processes .

Mode of Action

This compound interacts with its targets through a variety of chemical reactions. For instance, it has been used in the synthesis of InP nanofibers via a new Ullmann-type reaction of indium nanoparticles . In this reaction, this compound interacts with indium nanoparticles to form InP nanofibers .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it is involved in. In the case of the synthesis of InP nanofibers, this compound is involved in the Ullmann-type reaction pathway .

Pharmacokinetics

It is insoluble in water , which can affect its distribution and elimination in a reaction mixture.

Result of Action

The result of this compound’s action is the formation of new chemical compounds. For example, its reaction with indium nanoparticles results in the formation of InP nanofibers . The specific molecular and cellular effects of its action depend on the compounds it is used to synthesize.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature . Additionally, it is sensitive to air , which can impact its stability and efficacy in reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-m-tolylphosphine can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with meta-tolylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:

PCl3+3C7H7MgBrP(C7H7)3+3MgBrClPCl_3 + 3 C_7H_7MgBr \rightarrow P(C_7H_7)_3 + 3 MgBrCl PCl3​+3C7​H7​MgBr→P(C7​H7​)3​+3MgBrCl

Another method involves the Ullmann-type reaction, where indium nanoparticles react with this compound to form nanostructured metal phosphides .

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale reactions involving phosphorus trichloride and meta-tolylmagnesium bromide. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tri-m-tolylphosphine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions, where the phosphorus atom is replaced by other functional groups.

    Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halogens and alkyl halides are used.

    Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Tri-m-tolylphosphine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Similar structure but with phenyl groups instead of meta-tolyl groups.

    Diphenyl(p-tolyl)phosphine: Contains two phenyl groups and one para-tolyl group.

    Tri-p-tolylphosphine: Contains three para-tolyl groups.

Uniqueness

Tri-m-tolylphosphine is unique due to the presence of meta-tolyl groups, which can influence its steric and electronic properties. This can result in different reactivity and selectivity compared to other triarylphosphines .

Properties

IUPAC Name

tris(3-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H21P/c1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNXCUNDYSYVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064146
Record name Phosphine, tris(3-methylphenyl)-
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Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6224-63-1
Record name Tri-m-tolylphosphine
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Record name Tri-m-tolylphosphine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, tris(3-methylphenyl)-
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Record name Phosphine, tris(3-methylphenyl)-
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Record name Tris(3-methylphenyl)phosphine
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Record name TRI-M-TOLYLPHOSPHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Tri-m-tolylphosphine?

A1: The molecular formula of this compound is C21H21P, and its molecular weight is 304.37 g/mol.

Q2: Are there specific spectroscopic data available for this compound?

A2: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. For instance, [] employed Kβ X-ray emission spectroscopy to investigate the chemical environment of phosphorus in different compounds, including this compound. They observed that the Kβ emission spectra are sensitive to the chemical environment surrounding the phosphorus atom, providing insights into the compound's structural features.

Q3: What is known about the stability and compatibility of this compound with different materials?

A3: this compound exhibits stability under various conditions, making it a suitable ligand in various chemical reactions. For instance, [] investigated its use in platinum(II) complex-catalyzed addition reactions of tetrachloromethane to alkenes. This suggests its compatibility with these reagents and its stability under the reaction conditions.

Q4: How does this compound behave as a ligand in catalytic reactions?

A4: this compound acts as a supporting ligand, coordinating to metal centers in catalysts and influencing their reactivity and selectivity. [] highlighted the importance of ligand selection in developing highly active and robust pentamethylcyclopentadienyl (Cp*) ruthenium catalysts for living radical polymerizations. They demonstrated that the combination of this compound and a hydrophilic amine, 2-dimethylamino-1-ethanol, yielded a highly effective catalyst for homo- and copolymerizations of various functional methacrylates.

Q5: Can you provide specific examples of reactions where this compound plays a crucial role?

A5: this compound has proven valuable in various reactions. For example, [] utilized this compound in synthesizing a unique copper iodide cluster with a bicapped adamantoid geometry. The specific steric and electronic properties of this compound were crucial in facilitating the formation of this unusual cluster compound.

Q6: How does this compound interact with its target molecules?

A6: this compound primarily interacts with metal centers through its phosphorus atom. The lone pair of electrons on the phosphorus atom forms a coordinate covalent bond with the metal, creating a complex. The steric bulk and electronic properties of the three m-tolyl groups attached to the phosphorus influence the stability and reactivity of these complexes. For example, [] explored the structure of a palladium(II) complex containing this compound and chloranilate. The study emphasized the impact of the phosphine ligand's steric bulk on the complex's geometry, highlighting its role in influencing the overall structure and properties.

Q7: What are the downstream effects of this compound's interaction with its targets?

A7: The interaction of this compound with metal centers can have several downstream effects:

  • Modulation of Reactivity and Selectivity: The presence of this compound as a ligand can alter the electronic environment around the metal center, influencing the catalyst's activity and selectivity in a chemical reaction. [] demonstrated this effect in their work on Cp* ruthenium catalysts for living radical polymerizations.

Q8: Has computational chemistry been employed in research involving this compound?

A8: Yes, computational methods, including Density Functional Theory (DFT) calculations, have been used to study this compound complexes. [] employed DFT calculations alongside spectroscopic techniques to investigate the photophysical dynamics of a binuclear copper(I) complex incorporating this compound. These calculations provided valuable insights into the electronic structures of the ground and excited states, aiding in understanding the observed photophysical behavior.

Q9: How do modifications to the structure of this compound, such as changes in the substituents on the phenyl rings, affect its activity or properties?

A9: Modifying the structure of this compound can significantly impact its properties. [] investigated the effect of methyl group substitution at different positions (ortho, meta, and para) on the benzene ring in tolylphosphine compounds. They observed distinct differences in the Kβ X-ray emission spectra depending on the methyl group's position, indicating that even subtle structural modifications can influence the electronic environment around the phosphorus atom and, consequently, the compound's reactivity.

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